An In-depth Technical Guide to 3-Amino-4-chlorobenzenesulfonamide
An In-depth Technical Guide to 3-Amino-4-chlorobenzenesulfonamide
CAS Number: 29092-34-0
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Amino-4-chlorobenzenesulfonamide, a key sulfonamide-containing chemical intermediate. While specific detailed experimental data for this compound (CAS 29092-34-0) is limited in publicly accessible literature, this guide synthesizes available information and draws upon established principles of sulfonamide chemistry to offer valuable insights for researchers and drug development professionals. The document covers the compound's fundamental properties, plausible synthetic routes, expected spectral characteristics, potential applications as a carbonic anhydrase inhibitor, and essential safety and handling protocols. By contextualizing this molecule within the broader landscape of sulfonamide-based drug discovery, this guide serves as a foundational resource for its evaluation and use in research and development.
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, most notably for its foundational role in the development of antimicrobial "sulfa" drugs. These synthetic agents act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[1] Because humans obtain folate from their diet, these drugs exhibit selective toxicity towards microbial pathogens.[1]
Beyond their antimicrobial properties, sulfonamides are integral to a diverse range of therapeutics, including diuretics, anticonvulsants, and hypoglycemic agents.[1] A particularly significant application is in the design of carbonic anhydrase inhibitors. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in various physiological processes. Their inhibition has therapeutic relevance in conditions such as glaucoma, epilepsy, and certain types of cancer.[2][3] 3-Amino-4-chlorobenzenesulfonamide, as a primary sulfonamide, represents a valuable building block for the synthesis of novel therapeutic agents targeting these pathways.
Physicochemical Properties and Structural Elucidation
While extensive experimental data for 3-Amino-4-chlorobenzenesulfonamide is not widely published, its fundamental properties can be derived from its chemical structure and information available from chemical suppliers.[2][4]
| Property | Value | Source |
| CAS Number | 29092-34-0 | [2][4] |
| Molecular Formula | C₆H₇ClN₂O₂S | [4] |
| Molecular Weight | 206.65 g/mol | [4] |
| Appearance | Solid (predicted) | [4] |
| SMILES | NC1=C(Cl)C=C(C=C1)S(N)(=O)=O | [4] |
| InChI Key | OIWCPLBCWJUCMR-UHFFFAOYSA-N | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the two amino groups. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring. The protons of the sulfonamide (-SO₂NH₂) and the aromatic amine (-NH₂) would appear as broad singlets, and their chemical shifts could be sensitive to the solvent and concentration. For a related compound, 3-amino-4-hydroxybenzenesulfonamide, characteristic proton signals have been reported.[5]
-
¹³C NMR: The carbon NMR spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the chloro, amino, and sulfonamide substituents. The carbon atom attached to the chlorine would be shifted downfield, while the carbons bearing the amino groups would be shifted upfield. Data for similar sulfonamides can provide a reference for expected chemical shift ranges.[6][7]
Infrared (IR) Spectroscopy
The IR spectrum of 3-Amino-4-chlorobenzenesulfonamide would be characterized by the vibrational frequencies of its functional groups. Key expected absorptions include:
-
N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine and sulfonamide groups.
-
S=O stretching: Strong absorption bands around 1350 cm⁻¹ and 1160 cm⁻¹ for the asymmetric and symmetric stretching of the sulfonyl group.
-
Aromatic C-H and C=C stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry would provide information on the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z 206 and 208 in an approximate 3:1 ratio, characteristic of the presence of a chlorine atom. Fragmentation would likely involve the loss of SO₂ (64 Da) and cleavage of the C-S and C-N bonds.[8]
Synthesis Strategies
A logical synthetic pathway is outlined below:
Figure 1. Plausible synthetic pathway for 3-Amino-4-chlorobenzenesulfonamide.
Experimental Protocol (Hypothetical):
Step 1: Nitration of 2-Chloroaniline.
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To a stirred solution of 2-chloroaniline in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
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The mixture is then poured onto crushed ice, and the precipitated 2-chloro-5-nitroaniline is collected by filtration, washed with water, and dried.
Step 2: Diazotization and Sandmeyer Reaction.
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2-Chloro-5-nitroaniline is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C.
-
A solution of sodium nitrite in water is added dropwise to form the diazonium salt.
-
The diazonium salt solution is then slowly added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride.
-
The resulting 4-chloro-3-nitrobenzenesulfonyl chloride is extracted with an organic solvent and purified.
Step 3: Amination.
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The 4-chloro-3-nitrobenzenesulfonyl chloride is added portion-wise to a cooled, concentrated solution of ammonium hydroxide.
-
The reaction mixture is stirred until the starting material is consumed.
-
The precipitated 4-chloro-3-nitrobenzenesulfonamide is collected by filtration, washed with cold water, and dried.
Step 4: Reduction.
-
4-Chloro-3-nitrobenzenesulfonamide is suspended in a mixture of ethanol and hydrochloric acid.
-
Iron powder is added portion-wise, and the mixture is heated at reflux for several hours.
-
After cooling, the reaction mixture is filtered, and the filtrate is neutralized with a base to precipitate the product.
-
The crude 3-Amino-4-chlorobenzenesulfonamide is collected, recrystallized, and dried.
Applications in Drug Discovery: A Focus on Carbonic Anhydrase Inhibition
The primary sulfonamide moiety is a well-established zinc-binding group, making compounds like 3-Amino-4-chlorobenzenesulfonamide attractive starting points for the design of carbonic anhydrase (CA) inhibitors.[9] The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, leading to inhibition.[3]
The development of isoform-selective CA inhibitors is a major goal in medicinal chemistry to minimize off-target effects.[10] The substitution pattern on the aromatic ring of the benzenesulfonamide scaffold plays a crucial role in determining the inhibitory potency and selectivity against different CA isoforms. The presence of the amino and chloro substituents on 3-Amino-4-chlorobenzenesulfonamide provides handles for further chemical modification to explore structure-activity relationships (SAR).
Figure 2. General mechanism of carbonic anhydrase inhibition by a sulfonamide.
Derivatives of structurally similar compounds, such as 3-amino-4-hydroxybenzenesulfonamide, have been synthesized and shown to bind to various carbonic anhydrase isoforms, demonstrating the potential of this chemical class in developing novel therapeutics, including anticancer agents.[5]
Safety, Handling, and Storage
A specific Material Safety Data Sheet (MSDS) for 3-Amino-4-chlorobenzenesulfonamide (CAS 29092-34-0) is not widely available. Therefore, it is imperative to handle this compound with the precautions appropriate for a novel chemical of unknown toxicity, and by referencing safety data for structurally related compounds.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[11]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[12]
-
Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]
First Aid Measures (Based on related compounds):
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[12]
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[12]
-
Ingestion: Do not induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek medical attention.[11]
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, well-ventilated area away from incompatible substances.
-
The compound is listed as a combustible solid.[4]
Conclusion
3-Amino-4-chlorobenzenesulfonamide is a valuable chemical intermediate with significant potential in drug discovery, particularly in the development of carbonic anhydrase inhibitors. While a comprehensive dataset for this specific compound is currently lacking in the public domain, this guide provides a solid foundation for its scientific evaluation. By understanding its fundamental properties, plausible synthetic routes, and the well-established biological activity of the sulfonamide scaffold, researchers can effectively incorporate this molecule into their research and development programs. As with any compound with limited published data, all handling and experimental work should be conducted with appropriate caution and adherence to rigorous safety protocols.
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